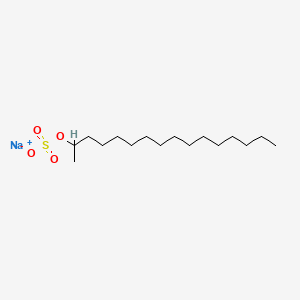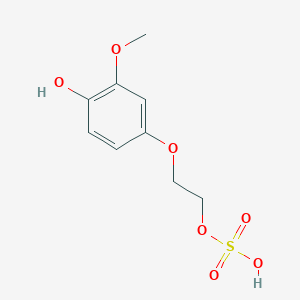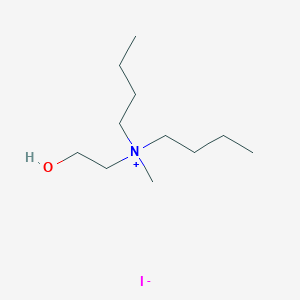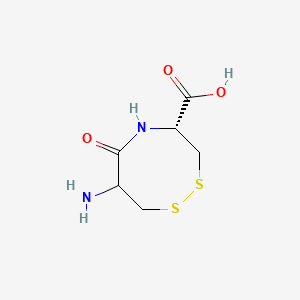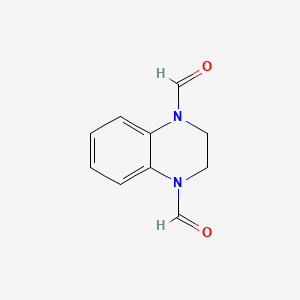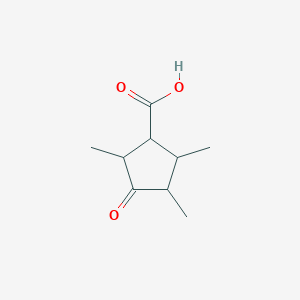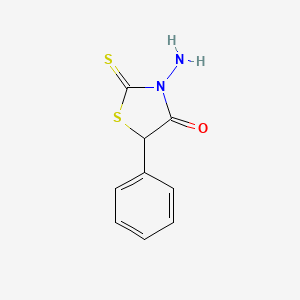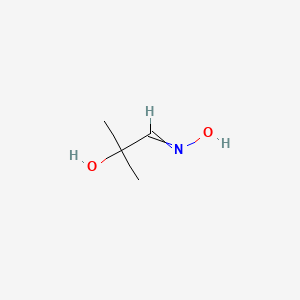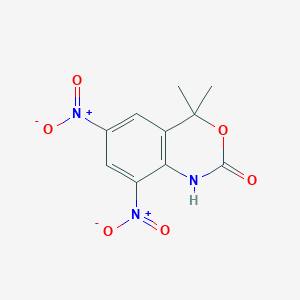
Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate is a complex organic compound that belongs to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with various functional groups. It is often used as a building block in organic synthesis for the preparation of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Methanesulfonic acid, sodium nitrite, and wet silicon dioxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Substitution: Halogenated solvents and bases such as sodium hydroxide are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological activities and applications .
Scientific Research Applications
Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound is structurally similar but lacks the phenyl groups present in Diethyl 1-methyl-4-oxo-2,6-diphenyl-piperidine-3,5-dicarboxylate.
2,6-Dimethyl-4-oxo-piperidine-3,5-dicarboxylic acid diethyl ester: Another similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
7153-69-7 |
|---|---|
Molecular Formula |
C24H27NO5 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
diethyl 1-methyl-4-oxo-2,6-diphenylpiperidine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H27NO5/c1-4-29-23(27)18-20(16-12-8-6-9-13-16)25(3)21(17-14-10-7-11-15-17)19(22(18)26)24(28)30-5-2/h6-15,18-21H,4-5H2,1-3H3 |
InChI Key |
SMOICQRJIQLAGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N(C(C(C1=O)C(=O)OCC)C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



